4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile
Description
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a nitrile-based compound featuring an azetidine ring (a four-membered saturated heterocycle) linked via an ether group to a branched aliphatic chain. The nitrile group (-C≡N) confers electron-withdrawing properties, while the azetidine moiety introduces conformational rigidity, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3 |
InChI Key |
NNXOMWGXLKAGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1CNC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azetidine Precursors
Azetidine derivatives are commonly prepared via ring closure reactions or functional group transformations on substituted amines. According to patent WO2000063168A1, azetidine derivatives can be synthesized and then functionalized by:
Formation of the Azetidin-3-yloxy Ether Linkage
The ether linkage between azetidine and the butanenitrile moiety is typically formed by nucleophilic substitution reactions:
- The azetidin-3-ol or its derivative acts as a nucleophile attacking a suitable electrophilic butanenitrile derivative bearing a leaving group (e.g., mesylate or halide).
- Reaction conditions often include the use of bases such as triethylamine to facilitate the substitution and prevent side reactions.
- Solvents such as methylene chloride or tetrahydrofuran (THF) are used to maintain anhydrous conditions and enhance reaction rates.
Representative Synthetic Route (Literature-Based)
Analytical and Purification Notes
- Extraction steps typically use organic solvents such as diethyl ether, methylene chloride, or ethyl acetate.
- Drying agents like sodium sulfate or magnesium sulfate are employed to remove residual water.
- Purification is often achieved by crystallization or flash chromatography on silica gel.
- Monitoring of reaction progress is conducted by NMR spectroscopy and sometimes by hydrogenation pressure changes in catalytic steps.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Azetidine precursor | N-t-butyl-O-trimethylsilylazetidine hydrolyzed in HCl |
| Ether bond formation | Nucleophilic substitution with mesylated butanenitrile derivative |
| Solvents | Methylene chloride, THF, diethyl ether |
| Bases | Triethylamine, sodium bicarbonate |
| Temperature range | Room temperature to 60°C |
| Reaction times | 1 to 12 hours typically |
| Yields | 60-70% for key intermediate steps |
| Purification | Extraction, drying, crystallization, chromatography |
Additional Research and Patents
- European Patent EP3418281B1 discusses related azetidine derivatives and their functionalization, providing insight into substituent effects and ring modifications relevant to synthesis.
- WO2021127499A1 describes related nitrile-containing ether compounds with biological activity, indicating synthetic versatility of such scaffolds.
- The nitrile functional group is often introduced via dehydration of oximes or alkylation of nitrile intermediates, as detailed in EP0285890A2.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile and related compounds:
Key Observations:
- Polarity: Amino and hydrazinyl groups ( and ) enhance polarity and solubility in polar solvents , while the nitrile group in TVB-3166 () may improve binding affinity in drug-receptor interactions .
- Stereochemistry : The (S)-configuration in highlights the role of enantiomeric purity in biological activity, with 68% ee reported .
Biological Activity
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a synthetic compound notable for its potential biological activity, particularly as an inhibitor of protein kinases. This compound's unique structure, which includes an azetidine ring and a nitrile functional group, positions it as a candidate for therapeutic applications in oncology and other fields of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C${11}$H${16}$N$_{2}$O. The azetidine moiety contributes to its biological activity, while the dimethylbutanenitrile enhances its chemical reactivity.
The primary mechanism of action involves the inhibition of specific protein kinases, which are critical in various signaling pathways associated with cell proliferation and survival. By inhibiting these kinases, this compound may disrupt the signaling pathways that promote tumor growth and progression.
Inhibition of Protein Kinases
Research indicates that this compound has demonstrated significant inhibitory effects on certain protein kinases involved in cancer progression. This activity suggests potential therapeutic applications in treating malignancies such as non-small cell lung carcinoma and other proliferative diseases .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Animal Models : Preclinical studies using animal models have further supported the compound's efficacy in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 4-(Pyrrolidin-3-yloxy)-2,2-dimethylbutanenitrile | Contains a pyrrolidine ring | Different kinase inhibition profile |
| 4-(Morpholin-3-yloxy)-2,2-dimethylbutanenitrile | Features a morpholine ring | Enhanced solubility and bioavailability |
| 4-(Thiazolidin-3-yloxy)-2,2-dimethylbutanenitrile | Incorporates a thiazolidine moiety | May exhibit distinct pharmacological properties |
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To assess real-time binding interactions with target proteins.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters associated with binding.
Q & A
Basic: What are the common synthetic routes for 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile?
Methodological Answer:
The synthesis of nitrile-containing compounds like this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Preparation of the azetidine-3-ol intermediate via ring-closing reactions of β-amino alcohols.
- Step 2: Alkylation of the azetidine oxygen with a butanenitrile derivative (e.g., 2,2-dimethyl-4-chlorobutanenitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification: Column chromatography with ethyl acetate/hexane gradients is commonly employed. Yield optimization may require controlled temperatures (0–25°C) and anhydrous conditions.
Advanced Consideration:
Reaction kinetics can be influenced by steric hindrance from the 2,2-dimethyl group, necessitating extended reaction times or phase-transfer catalysts. Computational modeling (e.g., DFT) may predict transition states to optimize substituent positioning .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm), methyl groups (δ 1.1–1.3 ppm), and nitrile-adjacent CH₂ (δ 2.5–3.0 ppm).
- ¹³C NMR: Nitrile carbon (δ 115–120 ppm), azetidine carbons (δ 45–60 ppm), and quaternary dimethyl carbons (δ 25–30 ppm).
- IR Spectroscopy: Strong absorption for C≡N stretch (~2240 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄N₂O).
Advanced Consideration:
Discrepancies in NMR data (e.g., unexpected splitting) may arise from restricted rotation of the azetidine ring. Variable-temperature NMR or 2D techniques (COSY, HSQC) can resolve conformational dynamics .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes with nitrile-binding pockets). Software like AutoDock Vina can model binding affinities, leveraging the nitrile’s electrophilic character .
- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous nitriles. For example, substituents on azetidine may enhance membrane permeability .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
Data Contradiction Analysis:
Conflicting docking scores may arise from protonation state assumptions. Validate with experimental IC₅₀ assays using isothermal titration calorimetry (ITC) .
Basic: What are the key stability considerations for handling this compound?
Methodological Answer:
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling: Use gloveboxes for air-sensitive reactions. Avoid strong acids/bases that may hydrolyze the nitrile to amides or carboxylic acids .
Advanced Consideration:
Accelerated stability studies (40°C/75% RH) can identify degradation pathways. LC-MS monitors byproducts like azetidine oxides or dimethylbutanoic acid .
Advanced: How can synthetic byproducts be identified and minimized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
